molecular formula C16H34N2O B15077034 N-(2-(Dimethylamino)-ethyl)-lauramide CAS No. 56905-26-1

N-(2-(Dimethylamino)-ethyl)-lauramide

Cat. No.: B15077034
CAS No.: 56905-26-1
M. Wt: 270.45 g/mol
InChI Key: KXFJXWOTQMPQNI-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-ethyl)-lauramide is an organic compound that belongs to the class of amides. It is characterized by the presence of a lauramide group attached to a dimethylaminoethyl moiety. This compound is known for its surfactant properties and is commonly used in various industrial applications, including cosmetics and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Dimethylamino)-ethyl)-lauramide typically involves the reaction of lauric acid with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The general reaction scheme is as follows: [ \text{Lauric Acid} + \text{N,N-Dimethylethylenediamine} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves:

    Mixing: Lauric acid and N,N-dimethylethylenediamine are mixed in the reactor.

    Heating: The mixture is heated to a specific temperature to initiate the reaction.

    Catalysis: A catalyst is added to accelerate the reaction.

    Purification: The product is purified through distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)-ethyl)-lauramide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound oxide.

    Reduction: Formation of N-(2-(Dimethylamino)-ethyl)-amine.

    Substitution: Formation of substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2-(Dimethylamino)-ethyl)-lauramide has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies as a component of growth media.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of cosmetics, shampoos, and other personal care products for its emulsifying properties.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)-ethyl)-lauramide is primarily based on its surfactant properties. It reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. The molecular targets include lipid bilayers and proteins, where it can interact and alter their properties, facilitating processes like drug delivery and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Dimethylamino)-ethyl)-myristamide
  • N-(2-(Dimethylamino)-ethyl)-palmitamide
  • N-(2-(Dimethylamino)-ethyl)-stearamide

Uniqueness

N-(2-(Dimethylamino)-ethyl)-lauramide is unique due to its specific chain length (lauric acid) which provides an optimal balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant in various applications compared to its longer or shorter chain analogs.

Properties

CAS No.

56905-26-1

Molecular Formula

C16H34N2O

Molecular Weight

270.45 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]dodecanamide

InChI

InChI=1S/C16H34N2O/c1-4-5-6-7-8-9-10-11-12-13-16(19)17-14-15-18(2)3/h4-15H2,1-3H3,(H,17,19)

InChI Key

KXFJXWOTQMPQNI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NCCN(C)C

Origin of Product

United States

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